molecular formula C11H8N2O B11812871 5-(p-Tolyl)isoxazole-3-carbonitrile

5-(p-Tolyl)isoxazole-3-carbonitrile

Cat. No.: B11812871
M. Wt: 184.19 g/mol
InChI Key: OSCMVCNDSAPBDZ-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Modern Organic Synthesis

The isoxazole nucleus is a privileged structure in organic chemistry, primarily due to its remarkable versatility and the diverse biological activities exhibited by its derivatives. nih.govresearchgate.netrsc.org These five-membered heterocyclic compounds are integral building blocks in the synthesis of a variety of bioactive molecules. researchgate.net The presence of the isoxazole ring can enhance a molecule's physical and chemical properties, including its efficacy and pharmacokinetic profile. bohrium.com

The synthetic accessibility of the isoxazole ring allows for extensive chemical modifications, including the attachment of various alkyl and aryl groups, as well as fusion with other aromatic or non-aromatic rings. researchgate.net This adaptability has led to the development of isoxazole derivatives with a broad spectrum of applications, including roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov Furthermore, isoxazoles serve as crucial intermediates in the synthesis of other complex organic molecules like β-hydroxy ketones, β-hydroxy nitriles, and α,β-unsaturated oximes. researchgate.net The continuous exploration of new synthetic methodologies, such as cycloaddition reactions and transition metal-catalyzed processes, further expands the utility of isoxazole scaffolds in modern organic synthesis. rsc.orgnih.gov

Overview of 5-(p-Tolyl)isoxazole-3-carbonitrile within Substituted Isoxazole Systems

This compound is a specific derivative within the broader class of substituted isoxazoles. Its structure features a p-tolyl group (a toluene (B28343) substituent) at the 5-position and a nitrile group (-CN) at the 3-position of the isoxazole ring. This particular arrangement of substituents on the isoxazole core gives rise to its unique chemical properties and potential for further functionalization.

The synthesis of such disubstituted isoxazoles can often be achieved through [3+2] cycloaddition reactions, a common and efficient method for constructing the isoxazole ring. researchgate.netrsc.org For instance, the reaction of a nitrile oxide with an appropriately substituted alkyne is a well-established route. rsc.org The reactivity of the nitrile group in this compound opens avenues for its conversion into other functional groups, thereby serving as a versatile synthetic intermediate.

The table below provides a summary of the key identifiers for this compound.

PropertyValue
IUPAC Name 5-(4-methylphenyl)-1,2-oxazole-3-carbonitrile chemenu.com
CAS Number 1175745-90-0 chemenu.com
Molecular Formula C11H8N2O chemenu.com
Molecular Weight 184.2 g/mol chemenu.com
SMILES Code N#CC1=NOC(C2=CC=C(C)C=C2)=C1 bldpharm.com

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5-(4-methylphenyl)-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,1H3

InChI Key

OSCMVCNDSAPBDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C#N

Origin of Product

United States

Synthetic Methodologies for 5 P Tolyl Isoxazole 3 Carbonitrile and Analogous Systems

Cycloaddition Reactions in Isoxazole (B147169) Ring Formation

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings like isoxazoles. mdpi.comrsc.orgnanobioletters.comnih.gov This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

1,3-Dipolar Cycloaddition of Nitrile Oxides to Dipolarophiles

The reaction between a nitrile oxide and an alkyne serving as the dipolarophile provides a direct and highly effective route to the isoxazole ring system. wikipedia.org This cycloaddition is a concerted pericyclic reaction that typically proceeds with high regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles. mdpi.comrsc.orgmdpi.com The regiochemical outcome is governed by both steric and electronic factors of the substituents on the nitrile oxide and the dipolarophile. mdpi.com

The general scheme for the 1,3-dipolar cycloaddition to form a 3,5-disubstituted isoxazole is depicted below:

Figure 1: General scheme of 1,3-dipolar cycloaddition for isoxazole synthesis.

Nitrile oxides are highly reactive intermediates that are typically generated in situ and trapped immediately with a dipolarophile to prevent their dimerization or decomposition. mdpi.comnih.govresearchgate.net Several reliable methods have been developed for the generation of nitrile oxides from stable precursors.

The oxidation of aldoximes is a widely employed method for generating nitrile oxides. rsc.orgorganic-chemistry.orgtandfonline.com For the synthesis of a 5-(p-tolyl)-substituted isoxazole, the corresponding nitrile oxide, p-tolylnitrile oxide, would be generated from 4-methylbenzaldoxime. This transformation can be achieved using various oxidizing agents.

A common method involves the use of sodium hypochlorite (B82951) (bleach). For instance, stirring the aldoxime in a biphasic solution of bleach and an organic solvent like dichloromethane can cleanly generate the nitrile oxide, which then reacts with the dipolarophile present in the reaction mixture. mdpi.com Another approach utilizes Oxone in the presence of sodium chloride, which generates hypochlorous acid in situ to oxidize the aldoxime. rsc.orgtandfonline.com Alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, have also been successfully used to convert aldoximes to nitrile oxides for subsequent cycloaddition reactions. thieme-connect.com

The table below summarizes various oxidizing systems used for the generation of nitrile oxides from aldoximes.

Oxidizing Agent/SystemReaction ConditionsReference
Sodium Hypochlorite (NaOCl)Biphasic (e.g., DCM/water), 0 °C to room temp. mdpi.com
Oxone / NaCl / Na2CO3Ball-milling, room temperature tandfonline.com
tert-Butyl Hypochlorite / Bis(tributyltin) oxideDichloromethane, room temperature rsc.org
tert-Butyl Nitrite / Isoamyl NitriteConventional heating thieme-connect.com

In a specific example, 4-methylbenzaldoxime was converted to its corresponding nitrile oxide using sodium hypochlorite, which then underwent a [3+2] cycloaddition with propargyl alcohol to yield (3-para-tolylisoxazol-5-yl)-methanol. sciarena.com

The dehydrohalogenation of hydroximoyl chlorides is a classical and reliable method for the synthesis of nitrile oxides, often referred to as the Huisgen method. rsc.orgresearchgate.net This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which facilitates the elimination of hydrogen chloride. nih.gov

The precursor, a hydroximoyl chloride, can be prepared by the chlorination of the corresponding aldoxime. chemtube3d.com For example, benzhydroximoyl chlorides can be prepared from benzaldehyde oximes using reagents like acidified silica gel and Oxone under solvent-free conditions. researchgate.netcapes.gov.br Once formed, the hydroximoyl chloride is treated with a base in the presence of a dipolarophile to generate the nitrile oxide in situ for the cycloaddition reaction. nih.govchegg.com

The general reaction is as follows:

Figure 2: Generation of nitrile oxide from hydroximoyl chloride.

This method is particularly useful for aromatic nitrile oxides and has been applied in solid-phase synthesis of isoxazole derivatives. nih.gov

Hypervalent iodine reagents have emerged as powerful oxidants for the conversion of aldoximes to nitrile oxides under mild conditions. organic-chemistry.orgrsc.orgescholarship.orgsciforum.net Reagents such as iodobenzene diacetate (PIDA or DIB) and systems involving a catalytic amount of an iodoarene with a terminal oxidant like Oxone are commonly used. organic-chemistry.orgorganic-chemistry.orgnih.gov

The use of PIDA in methanol, often with a catalytic amount of trifluoroacetic acid, efficiently generates nitrile oxides that can be trapped in situ with alkenes or alkynes. organic-chemistry.org A key advantage of this method is its compatibility with a wide range of functional groups.

Catalytic approaches offer a more environmentally friendly alternative. organic-chemistry.org In these systems, a hypervalent iodine species is formed in situ from an iodoarene (e.g., 3,5-dimethyliodobenzene) and a terminal oxidant. This active species then oxidizes the aldoxime to the nitrile oxide, regenerating the iodoarene and completing the catalytic cycle. These reactions can be performed in solvents like aqueous methanol, and the use of hexafluoroisopropanol (HFIP) can enhance the reactivity. organic-chemistry.org

The table below presents examples of hypervalent iodine reagents and systems for nitrile oxide generation.

Reagent/SystemSolventKey FeaturesReference
Iodobenzene diacetate (PIDA) / TFA (cat.)MethanolEfficient, compatible with various functional groups organic-chemistry.org
Catalytic Iodoarene / OxoneAqueous Methanol, HFIPEnvironmentally friendly, good yields organic-chemistry.org
[Hydroxy(tosyloxy)iodo]benzene (HTIB)WaterEffective for intramolecular cycloadditions nih.gov
Dipolarophile Reactants for Isoxazole Formation

To synthesize 5-(p-Tolyl)isoxazole-3-carbonitrile, the nitrile oxide generated from 4-methylbenzaldoxime (or its corresponding hydroximoyl chloride) must react with a dipolarophile that can provide the 3-carbonitrile substituent. The ideal dipolarophile for this purpose would be an alkyne bearing a cyano group.

The regioselectivity of the 1,3-dipolar cycloaddition typically places the substituent from the nitrile oxide at the 5-position of the isoxazole ring and the substituent from a terminal alkyne at the 3-position. mdpi.com Therefore, the reaction of p-tolylnitrile oxide with cyanoacetylene or a related cyano-substituted alkyne would be the most direct route.

However, the availability and stability of such dipolarophiles can be a limiting factor. Alternative strategies might involve using a dipolarophile with a group that can be subsequently converted to a nitrile. For instance, an alkyne with an ester or amide group could be used, followed by dehydration or other functional group transformations on the resulting isoxazole.

The choice of dipolarophile is critical for the successful synthesis of the target molecule. The reactivity of the alkyne is influenced by the nature of its substituent. Electron-withdrawing groups can enhance the reactivity of the dipolarophile in these cycloaddition reactions.

Below is a table of potential dipolarophiles for the synthesis of 3-substituted isoxazoles.

DipolarophileResulting 3-SubstituentPotential for Conversion to Nitrile
Cyanoacetylene-CNDirect product
Propiolonitrile-CNDirect product
Ethyl propiolate-COOEtYes (via amide)
Propargyl alcohol-CH2OHYes (multi-step)
Phenylacetylene-PhNo

The synthesis of 3,5-disubstituted isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides and alkynes remains a robust and highly adaptable method, allowing for the construction of a diverse array of isoxazole-containing compounds, including the specifically targeted this compound. thieme-connect.comnih.gov

Terminal Alkynes (e.g., Propargyl Alcohol, Phenylacetylene)

The reaction between a nitrile oxide and a terminal alkyne is a direct and highly effective route for the synthesis of 3,5-disubstituted isoxazoles. nih.govnih.gov In this context, to form this compound, the logical precursors would be a cyano-functionalized nitrile oxide and p-tolylacetylene. The nitrile oxide is typically generated in situ from a precursor such as a hydroximoyl chloride or an aldoxime due to its inherent instability. nih.govmdpi.com

The general reaction proceeds by treating the hydroximoyl chloride with a base to facilitate dehydrohalogenation, which generates the transient nitrile oxide. This dipole then rapidly undergoes cycloaddition with the terminal alkyne present in the reaction mixture. While classic approaches often required elevated temperatures, modern methods frequently employ metal catalysts, such as copper(I) or ruthenium(II), to promote the reaction at room temperature, often with improved yields and regioselectivity. nih.govbeilstein-journals.org Catalyst-free methods under solvent-free mechanochemical conditions have also been developed as a green alternative. nih.gov

For instance, the synthesis of 3,5-disubstituted isoxazoles using phenylacetylene as the terminal alkyne is well-documented, serving as a strong analogue for the synthesis of the target compound. nih.gov

Table 1: Examples of 3,5-Disubstituted Isoxazole Synthesis via Terminal Alkynes

Alkyne Nitrile Oxide Precursor Catalyst/Conditions Product Yield Reference
Phenylacetylene (E,Z)-2-chloro-2-(hydroxyimino)acetate Cu/Al₂O₃, Ball-milling Ethyl 5-phenylisoxazole-3-carboxylate High nih.gov
Propargyl Alcohol 4-Methylbenzaldoxime Sodium Hypochlorite (3-(p-tolyl)isoxazol-5-yl)methanol - biolmolchem.com

This table is generated based on data from analogous reactions described in the cited literature.

Activated Alkenes

When an alkene is used as the dipolarophile in a [3+2] cycloaddition with a nitrile oxide, the initial product is an isoxazoline (B3343090), the dihydro-analogue of isoxazole. nih.gov To obtain the fully aromatic isoxazole ring, a subsequent oxidation or elimination step is required. This pathway is particularly useful for creating isoxazoles with substitution at the C4 position or for synthesizing isoxazoline-containing systems, which are themselves of significant interest in medicinal chemistry. nih.gov

Activated alkenes, such as α,β-unsaturated carbonyl compounds or vinylphosphonates, are common substrates for this reaction. rsc.org The electron-withdrawing group enhances the reactivity of the alkene towards the cycloaddition. For example, vinylphosphonates bearing a leaving group can be used to control regioselectivity, leading to either 3,4- or 3,5-disubstituted isoxazoles after cycloaddition and subsequent elimination. rsc.org

An enamine-triggered [3+2] cycloaddition represents another advanced strategy, where an aldehyde reacts with a secondary amine catalyst (like pyrrolidine) to form a highly reactive enamine in situ. organic-chemistry.orgthieme-connect.com This enamine then acts as the activated alkene dipolarophile, reacting with the nitrile oxide. The resulting isoxazoline intermediate can then be oxidized to furnish the 3,4-disubstituted isoxazole. organic-chemistry.orgthieme-connect.com

Mechanistic Investigations of [3+2] Cycloadditions

The molecular mechanism of the 1,3-dipolar cycloaddition reaction for isoxazole synthesis has been the subject of extensive investigation. The reaction can proceed through different pathways, the prevalence of which depends on the specific reactants, catalysts, and reaction conditions. nih.gov

Concerted Pathways

The most widely accepted mechanism for the [3+2] cycloaddition of nitrile oxides is a concerted, pericyclic process. nih.gov In this model, the formation of the two new sigma bonds between the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne or alkene) occurs simultaneously within a single transition state. This pathway is considered a classic example of a Huisgen cycloaddition. The reaction is believed to proceed through a "one-step, two-stage" asynchronous mechanism where, although the bonds form in a single step, the formation of one bond may be more advanced than the other in the transition state. mdpi.com

Stepwise Mechanisms

Alternative to the concerted pathway, stepwise mechanisms involving discrete intermediates have also been proposed. nih.govresearchgate.net Depending on the nature of the reactants, these intermediates can be either zwitterionic or diradical in character. nih.govmdpi.com A polar, stepwise mechanism would involve the initial formation of a zwitterionic intermediate, which then undergoes ring closure to form the heterocyclic product. Computational studies, however, have often failed to locate such stable zwitterionic intermediates, suggesting the concerted pathway is more common. mdpi.com Non-polar, stepwise mechanisms proceeding through a diradical intermediate are also a possibility, particularly in non-polar solvents or with radical initiators. nih.gov

Regioselectivity of Cycloaddition

Regioselectivity is a critical aspect of isoxazole synthesis, determining the final substitution pattern of the ring. In the reaction of a nitrile oxide (R¹-CNO) with a terminal alkyne (R²-C≡CH), two regioisomers are possible: the 3,5-disubstituted product or the 3,4-disubstituted product.

For the synthesis of this compound from p-tolylacetylene and a cyano-nitrile oxide, the formation of the 3,5-isomer is overwhelmingly favored under standard thermal or copper-catalyzed conditions. nih.govbeilstein-journals.org This high regioselectivity is governed by a combination of steric and electronic factors, often explained by frontier molecular orbital (FMO) theory. The electronic demands of the reactants favor the arrangement where the nitrile oxide's oxygen atom attacks the substituted carbon of the alkyne. mdpi.com Steric hindrance also disfavors the transition state that would lead to the more crowded 3,4-disubstituted isomer.

While the 3,5-regioisomer is the typical outcome, obtaining the 3,4-disubstituted pattern can be challenging. mdpi.com Specific synthetic strategies, such as using ruthenium catalysts or employing intramolecular cycloadditions where the reacting moieties are tethered, can override the inherent selectivity to yield the less common 3,4-isomer. beilstein-journals.orgmdpi.com

Table 2: Regioselectivity in Isoxazole Synthesis

Dipolarophile Nitrile Oxide Conditions Major Product Minor Product Reference
Terminal Alkyne Aryl Nitrile Oxide Thermal / Cu(I) catalyst 3,5-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole nih.gov
Terminal Alkyne Aryl Nitrile Oxide Ru(II) catalyst 3,4-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole beilstein-journals.org

This table summarizes general regiochemical outcomes based on the cited literature.

Stereoselectivity of Cycloaddition

The concept of stereoselectivity in [3+2] cycloadditions is primarily relevant when using substituted alkenes as dipolarophiles, as this process can create new stereogenic centers in the resulting isoxazoline ring. researchgate.net The cycloaddition is often a syn-addition with respect to the alkene, meaning the two new bonds form on the same face of the double bond. When the alkene is prochiral, the nitrile oxide can approach from one of two faces, potentially leading to a mixture of enantiomers or diastereomers. Organocatalytic methods have been developed to control this stereoselectivity, enabling the asymmetric synthesis of complex, enantioenriched isoxazolines. researchgate.net

For the synthesis of the aromatic compound this compound from an alkyne, stereoselectivity is not a consideration, as no chiral centers are formed in the final product.

Other Cyclization and Cyclocondensation Pathways

Beyond the classical methods involving 1,3-dicarbonyl compounds, several other cyclization and cyclocondensation strategies provide robust access to the isoxazole ring system.

A versatile method for synthesizing highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov This strategy allows for the preparation of a variety of 3,5-disubstituted 4-halo(seleno)isoxazoles under mild reaction conditions, yielding good to excellent results. organic-chemistry.orgacs.orgnih.gov The process typically involves a three-step sequence:

Ynone Preparation : The required ynone precursors are commonly synthesized via a palladium/copper-catalyzed Sonogashira coupling between an acid chloride and a terminal acetylene. nih.gov

Oxime Formation : The ynones are then reacted with methoxylamine hydrochloride and a base like pyridine in methanol to form the corresponding O-methyl oximes. organic-chemistry.orgnih.gov

Electrophilic Cyclization : The O-methyl oxime is treated with an electrophile such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), or phenylselenyl bromide (PhSeBr). organic-chemistry.orgacs.org ICl has been noted as a particularly efficient electrophile, often leading to high yields and shorter reaction times. organic-chemistry.org

This methodology is tolerant of a wide range of functional groups and sterically demanding substrates. nih.gov The resulting 4-haloisoxazoles are valuable intermediates that can be further modified through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse 3,4,5-trisubstituted isoxazoles. nih.gov

Table 1: Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes

Starting Material Electrophile Product Yield Reference
2-Alkyn-1-one O-methyl oxime ICl 3,5-Disubstituted 4-iodoisoxazole Good to Excellent organic-chemistry.orgnih.gov
2-Alkyn-1-one O-methyl oxime I₂ 3,5-Disubstituted 4-iodoisoxazole Good organic-chemistry.orgacs.org
2-Alkyn-1-one O-methyl oxime Br₂ 3,5-Disubstituted 4-bromoisoxazole Good organic-chemistry.orgacs.org

The reaction between β-oxodithioesters and hydroxylamine (B1172632) hydrochloride provides a pathway to 3-thio-substituted isoxazoles. For instance, several 3-methylthio-5-aryl-isoxazoles have been synthesized by reacting β-oxodithioesters with hydroxylamine hydrochloride under acidic conditions at elevated temperatures (90 °C) for several hours. rsc.org

A related one-pot, three-component coupling of β-oxo dithioesters, various amines, and hydroxylamine can produce 5-substituted 3-aminoisoxazoles. nih.gov This reaction proceeds through an in-situ generated β-oxo thioamide intermediate, showcasing a convergent approach to amino-functionalized isoxazoles. nih.gov

Chromone derivatives serve as precursors for the synthesis of fused isoxazole systems. The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine proceeds via a nucleophilic 1,4-addition of hydroxylamine to the C-2 position of the chromone. researchgate.net This is followed by the opening of the pyrone ring and a subsequent cyclization to yield 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols in good yields. researchgate.net This pathway demonstrates a ring-opening and ring-closure (RORC) mechanism to construct the isoxazole fused to the chromone framework. researchgate.net Similarly, chalcones derived from chromans can be condensed with hydroxylamine hydrochloride in an alkaline medium to afford the corresponding isoxazole derivatives. nih.gov

Multicomponent Reaction Strategies for Isoxazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like isoxazoles in a single step from three or more starting materials. mdpi.com These strategies are particularly valuable for creating libraries of compounds for drug discovery.

A common MCR for isoxazole synthesis involves the one-pot reaction of an aldehyde, a β-keto ester (such as ethyl acetoacetate or methyl acetoacetate), and hydroxylamine hydrochloride. scispace.commdpi.com Various catalysts have been employed to facilitate this transformation, including natural acid catalysts found in fruit juices (e.g., Cocos nucifera L. juice), which presents an eco-friendly option. scispace.comresearchgate.net The mechanism typically begins with the formation of an oxime intermediate from the β-keto ester and hydroxylamine, which then cyclizes to an isoxazol-5(4H)-one. mdpi.comscielo.br This intermediate subsequently undergoes a Knoevenagel condensation with the aldehyde to yield the final 3,4-disubstituted isoxazol-5(4H)-one product. mdpi.comscielo.br

Other catalytic systems for this MCR include acidic ionic liquids and amine-functionalized cellulose, which can be performed in environmentally benign solvents like water at room temperature. mdpi.comscielo.br These methods are noted for their mild reaction conditions, simple work-up procedures, and high yields. scispace.com

Table 2: Examples of Multicomponent Reactions for Isoxazole Synthesis

Components Catalyst / Medium Product Type Reference
Aldehyde, Methyl Acetoacetate, Hydroxylamine HCl Cocos nucifera L. juice Substituted Isoxazoles scispace.comresearchgate.net
Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl Acidic Ionic Liquid Isoxazol-5(4H)-ones scielo.br

Catalytic Approaches in Isoxazole Synthesis

Catalysis, particularly by transition metals, plays a pivotal role in modern isoxazole synthesis, enabling reactions that are otherwise difficult and providing control over regioselectivity.

Various transition metals have been successfully employed to catalyze the formation of the isoxazole ring.

Copper(I) : Copper(I) catalysts are widely used in isoxazole synthesis. One key application is in the [3+2] cycloaddition reaction between terminal alkynes and nitrile oxides, which can be generated in situ. organic-chemistry.org This method provides a highly regioselective route to 3,5-disubstituted isoxazoles. organic-chemistry.org Additionally, CuCl can mediate the intramolecular cyclization of propargylamine-derived oximes to form isoxazoles. thieme-connect.com This reaction is hypothesized to proceed through a copper-catalyzed isomerization of the E-oxime to the more reactive Z-isomer, allowing for complete conversion. thieme-connect.com

Ruthenium(II) : Ruthenium(II) is another metal catalyst noted for its use in [3+2] cycloaddition reactions for synthesizing the isoxazole core. rsc.org

Gold(I) : Gold catalysts, such as AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org This reaction proceeds under moderate conditions to give substituted isoxazoles in very good yields and can be tailored for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Gold catalysis has also been utilized in tandem cyclization-fluorination reactions to produce fluoroisoxazoles. nih.gov

Palladium : Palladium catalysts are crucial in multi-step syntheses of complex isoxazoles. As mentioned, palladium/copper catalysis is often used in the Sonogashira coupling to prepare alkyne precursors for other cyclization methods. nih.gov Furthermore, palladium catalysis can be used in a four-component coupling reaction involving a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to directly form isoxazole derivatives. organic-chemistry.org The 4-iodoisoxazoles produced from electrophilic cyclization are also readily functionalized using various palladium-catalyzed cross-coupling reactions, demonstrating the synergy between different metal-catalyzed processes. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-Alkyn-1-one O-methyl oxime
3,5-Disubstituted 4-halo(seleno)isoxazole
Iodine monochloride (ICl)
Iodine (I₂)
Bromine (Br₂)
Phenylselenyl bromide (PhSeBr)
Methoxylamine hydrochloride
Pyridine
3,4,5-Trisubstituted isoxazole
β-Oxodithioester
Hydroxylamine hydrochloride
3-Methylthio-5-aryl-isoxazole
3-Aminoisoxazole
β-Oxo thioamide
3-(Polyfluoroacyl)chromone
4-(Polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ol
Chalcone
Chroman
Aldehyde
β-Keto ester
Ethyl acetoacetate
Methyl acetoacetate
Isoxazol-5(4H)-one
3,4-Disubstituted isoxazol-5(4H)-one
Copper(I) chloride (CuCl)
Gold(III) chloride (AuCl₃)
Fluoroisoxazole
Carbon monoxide
Aryl iodide

Metal-Free Synthetic Routes

The development of metal-free synthetic routes for isoxazoles is driven by the need to avoid the cost, toxicity, and waste associated with metal catalysts. nih.gov A primary metal-free method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govresearchgate.net

One notable metal-free approach involves the reaction of aldoximes with alkenes, promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to regioselectively produce 3,5-disubstituted isoxazolines. This method is advantageous as it can be performed efficiently with aldoximes containing unprotected phenolic hydroxyl groups.

Recent advancements have also demonstrated the synthesis of isoxazole derivatives through a one-pot cascade reaction. For instance, the reaction of α-azido acrylates with aromatic oximes provides a straightforward, metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild conditions via a 1,3-dipolar cycloaddition. organic-chemistry.org Similarly, an enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine offers a metal-free, regiospecific route to 3,4-disubstituted isoxazoles. organic-chemistry.org

Furthermore, isoxazole-fused tricyclic quinazoline alkaloids have been synthesized via an intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (TBN) under metal-free conditions. nih.gov In this process, TBN acts as both a radical initiator and the source of the N-O fragment. nih.gov

The table below summarizes various metal-free synthetic approaches for isoxazole derivatives.

Reaction TypeReactantsReagents/ConditionsProduct
1,3-Dipolar CycloadditionAldoximes and AlkenesDBU3,5-Disubstituted isoxazolines
One-pot Cascade Reactionα-Azido acrylates and Aromatic oximesMild conditions3,4,5-Trisubstituted isoxazoles organic-chemistry.org
[3+2] CycloadditionAldehydes and N-Hydroximidoyl chloridesTriethylamine3,4-Disubstituted isoxazoles organic-chemistry.org
Intramolecular CycloadditionMethyl azaarenestert-Butyl nitrite (TBN)Isoxazole-fused tricyclic quinazoline alkaloids nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign. This has led to the exploration of advanced techniques such as microwave-assisted synthesis, solvent-free reactions, solid-phase synthesis, and other eco-friendly protocols for the preparation of isoxazoles.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nveo.orgabap.co.inresearchgate.net This technique has been successfully applied to the synthesis of various isoxazole derivatives.

A notable example is the microwave-assisted, one-pot, three-component synthesis of 3,4,5-substituted isoxazoles. organic-chemistry.org This method involves the reaction of acid chlorides with terminal alkynes under modified Sonogashira conditions, followed by the in situ generation of nitrile oxides from hydroximinoyl chlorides and their subsequent 1,3-dipolar cycloaddition. organic-chemistry.org Microwave heating dramatically reduces the reaction time from days to just 30 minutes while increasing yields and minimizing byproduct formation. organic-chemistry.org

Another application is the synthesis of isoxazole derivatives from chalcones. nveo.orgabap.co.in Chalcones, which possess an α, β-unsaturated carbonyl system, serve as synthons for isoxazole synthesis. nveo.org Under microwave irradiation, the reaction of chalcones with hydroxylamine hydrochloride in the presence of a base proceeds rapidly to afford isoxazoles in high yields. abap.co.inresearchgate.net

The table below compares conventional and microwave-assisted synthesis for a series of isoxazole derivatives.

CompoundConventional MethodMicrowave Method
Time (h) Yield (%)
4a664
4b856
4c763
4d758
4e860

Adapted from a study on the synthesis of novel isoxazole derivatives. abap.co.in

Eliminating volatile and often toxic organic solvents is a key principle of green chemistry. tandfonline.com Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, simplified work-up procedures, and in some cases, enhanced reactivity and selectivity. nih.gov

Mechanochemistry, which involves reactions induced by mechanical force such as ball-milling, has been successfully employed for the solvent-free synthesis of 3,5-isoxazoles. nih.govrsc.org This method facilitates the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, sometimes with the aid of a recyclable Cu/Al₂O₃ nanocomposite catalyst, to produce isoxazoles in moderate to excellent yields. nih.govrsc.org This technique is also scalable, demonstrating its practical utility. nih.govrsc.org

Another solvent-free approach utilizes microwave irradiation in conjunction with a solid support like basic alumina. tandfonline.com For example, the reaction of aromatic aldehydes with phenylnitromethane on basic alumina under microwave irradiation yields isoxazoles in excellent yields (90-96%) within a few minutes. tandfonline.com This method obviates the need for both a solvent and an external base. tandfonline.com

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of libraries of compounds for drug discovery. acs.org This methodology has been effectively applied to the synthesis of isoxazoles and isoxazolines. acs.orgnih.govnih.gov

In a typical solid-phase synthesis of isoxazoles, an alkyne or alkene is attached to a solid support, such as a resin. acs.orgnih.govnih.gov This resin-bound dipolarophile is then reacted with a nitrile oxide, generated in situ, via a 1,3-dipolar cycloaddition reaction to form the desired isoxazole or isoxazoline ring system. nih.govnih.gov This approach allows for the introduction of diversity at various positions of the molecule by using a range of building blocks. nih.govnih.gov

One strategy involves using Houghten's "tea-bag" approach, where the resin is contained within sealed polypropylene mesh packets, allowing for parallel synthesis of multiple compounds. nih.gov The diversity can be introduced by coupling different carboxylic acids to the resin, followed by functionalization to create the resin-bound alkyne or alkene. nih.gov

The development of eco-friendly and sustainable synthetic protocols is a major goal in modern chemistry. niist.res.inbohrium.com These methods aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. abap.co.inniist.res.in

The use of water as a reaction medium is a prime example of a green synthetic approach. mdpi.com An efficient synthesis of 5-arylisoxazole derivatives has been developed through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media, without the need for a catalyst. mdpi.com This method offers advantages such as mild reaction conditions, high yields, and an easy work-up procedure. mdpi.com

Ultrasonic irradiation is another green technique that can enhance reaction rates and yields. nih.govpreprints.org Sonochemistry has been applied to the synthesis of isoxazole-based molecules, often in multi-component reactions or under solvent-free conditions. nih.govpreprints.org For instance, the ultrasound-assisted synthesis of 3-methyl-4-aromatic methylene isoxazole-5(4H)-one derivatives using a one-pot reaction of hydroxylamine hydrochloride, aromatic aldehydes, and methyl acetoacetate with pyridine as a catalyst has been reported to be highly efficient. nih.gov

The combination of different green techniques, such as microwave irradiation and solid-phase synthesis or the use of water as a solvent under microwave conditions, further exemplifies the trend towards more sustainable chemical processes. nih.govrsc.org These approaches align with the principles of green chemistry by improving atom economy, using safer solvents, and increasing energy efficiency. abap.co.in

Reactivity and Synthetic Transformations of 5 P Tolyl Isoxazole 3 Carbonitrile

Chemical Transformations of the Isoxazole (B147169) Ring System

The isoxazole ring system and its substituents are the primary sites of chemical reactivity, engaging in a variety of transformations that allow for extensive functionalization.

Nucleophilic Reactivity of the Cyano Group

The carbon-nitrogen triple bond of the cyano group at the C3 position is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into a range of other functional groups. Common transformations include hydrolysis to a carboxylic acid, reduction to a primary amine, and reaction with organometallic reagents to yield ketones.

For instance, the hydrolysis of the nitrile can be achieved under acidic or basic conditions to produce 5-(p-Tolyl)isoxazole-3-carboxylic acid. The reduction of the nitrile to 5-(p-Tolyl)isoxazol-3-yl)methanamine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). sigmaaldrich.com Furthermore, the addition of Grignard reagents (R-MgX) or organolithium reagents to the nitrile, followed by aqueous workup, results in the formation of ketones of the structure 5-(p-Tolyl)isoxazol-3-yl-C(O)R. nih.gov

In a study on the closely related 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, successive transformations including a Curtius rearrangement were performed, which proceeds through an amine intermediate derived from the nitrile group. clockss.org This highlights the utility of the cyano group as a precursor to amines and their subsequent derivatives.

Table 1: Representative Transformations of the Cyano Group

Reagent(s)Product Functional GroupProduct Name ExampleReference
H₃O⁺, heatCarboxylic Acid5-(p-Tolyl)isoxazole-3-carboxylic acid sigmaaldrich.com
1. LiAlH₄; 2. H₂OPrimary Amine(5-(p-Tolyl)isoxazol-3-yl)methanamine sigmaaldrich.com
1. R-MgX; 2. H₃O⁺Ketone(Alkyl/Aryl)(5-(p-tolyl)isoxazol-3-yl)methanone nih.gov
1. NaN₃, H₂SO₄; 2. H₂O, heat (via Curtius Rearrangement)Amine5-(p-Tolyl)isoxazol-3-amine (B11763255) clockss.org

Reactivity at the Isoxazole Ring Positions

The isoxazole ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, substitution is possible under certain conditions. Theoretical and experimental studies show that electrophilic attack preferentially occurs at the C4 position. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles such as iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide provides 4-haloisoxazoles, demonstrating the regioselectivity of this substitution.

A study on the nitration of 5-phenylisoxazole (B86612) found that under mild conditions (HNO₃ in acetic anhydride), the formation of 4-nitro-5-phenylisoxazole was observed. scilit.com This suggests that 5-(p-Tolyl)isoxazole-3-carbonitrile would similarly undergo electrophilic substitution at the C4 position. The electron-withdrawing nature of the cyano group at C3 and the steric bulk of the p-tolyl group at C5 further favor the C4 position as the most accessible and electronically favorable site for electrophilic attack.

The p-tolyl group is subject to electrophilic aromatic substitution, with the reactivity and regioselectivity governed by the directing effects of its two substituents: the activating, ortho-, para-directing methyl group and the deactivating isoxazole ring. Since the para-position relative to the methyl group is blocked by the isoxazole, electrophilic attack is directed to the ortho-positions (C2' and C6' of the tolyl ring).

Studies on the nitration of 5-phenylisoxazole using harsher conditions, such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), have shown that substitution occurs predominantly on the phenyl ring, yielding a mixture of ortho- and para-nitro isomers (with some meta-isomer also forming). scilit.com By analogy, treating this compound with a strong nitrating agent would be expected to yield 5-(3-nitro-4-methylphenyl)isoxazole-3-carbonitrile. The choice of reaction conditions is therefore critical in determining whether substitution occurs on the isoxazole core or the p-tolyl moiety.

Table 2: Predicted Regioselectivity of Nitration

ConditionsPrimary Site of SubstitutionMajor ProductReference
Mild (e.g., HNO₃/Ac₂O)Isoxazole C4-position4-Nitro-5-(p-tolyl)isoxazole-3-carbonitrile scilit.com
Forcing (e.g., HNO₃/H₂SO₄)Tolyl C3'-position5-(3-Nitro-4-methylphenyl)isoxazole-3-carbonitrile scilit.com

Studies on the gas-phase deprotonation of the parent isoxazole molecule have provided significant insight into the acidity of the ring protons. nih.govrsc.orgacs.org These studies established the order of acidity as C5 > C3 > C4, with the C5 proton being the most acidic. nih.govrsc.orgacs.org In this compound, the C3 and C5 positions are substituted. Consequently, direct deprotonation of the isoxazole ring would occur at the C4 position, which is the least acidic site on the parent ring. The resulting C4-anion can serve as a nucleophile in subsequent reactions.

Deprotonation at the C3 position of unsubstituted isoxazole has been shown to induce cleavage of the O-N bond and subsequent ring-opening. nih.govacs.org While the C3 position in the title compound is substituted with a cyano group, this pathway highlights the inherent lability of the isoxazole ring under basic conditions. An alternative site for deprotonation is the methyl group of the p-tolyl substituent, which would generate a benzylic carbanion stabilized by the adjacent aromatic ring. The relative likelihood of deprotonation at C4 versus the benzylic position would depend on the specific base used and the reaction conditions.

Cycloaddition Reactions Involving the Isoxazole Ring as a Component

The aromatic nature of the isoxazole ring makes it a reluctant participant in thermal cycloaddition reactions such as the Diels-Alder reaction, where it would need to function as an azadiene. Computational studies have indicated that isoxazoles are generally unreactive in such reactions due to high activation energies. acs.org This is in contrast to the related oxazole (B20620) heterocycle, which can act as a diene, particularly upon activation of the ring nitrogen with a Lewis acid. nih.govnih.gov

However, the isoxazole ring exhibits significant reactivity under photochemical conditions. acs.org Irradiation with UV light can induce the cleavage of the weak N-O bond, leading to a cascade of rearrangements. This process can generate highly reactive intermediates, such as vinyl nitrenes and 2H-azirines, which can then be trapped or undergo further transformations, including isomerizing to an oxazole. acs.org This photochemical reactivity offers a powerful, albeit non-traditional, method for using the isoxazole ring as a latent reactive component for constructing new molecular architectures. acs.org

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known for its susceptibility to ring-opening reactions under various conditions, unveiling latent functional groups. nih.gov This reactivity, combined with the transformations of its cyano group, makes this compound a valuable intermediate for constructing diverse molecular architectures.

Ring Opening and Rearrangement Reactions

The cleavage of the N-O bond in the isoxazole ring is a key transformation that converts the heterocyclic system into valuable acyclic derivatives.

The isoxazole ring serves as a stable precursor to β-ketonitriles, which are important intermediates in the synthesis of various compounds, including diaminopyrimidines with potential therapeutic applications. utsa.edu The transformation from an isoxazole to a β-ketonitrile typically involves reductive cleavage of the weak N-O bond. For this compound, this ring-opening reaction would unmask a β-ketonitrile structure. This conversion can be achieved using reagents like iron(II) chloride or molybdenum hexacarbonyl, which have been successfully used for the ring opening of substituted 3-bromoisoxazoles to yield β-ketonitriles. psu.edu This process is highly valuable as it provides access to synthetically useful acyclic compounds from a stable heterocyclic precursor. The general transformation is illustrated in the table below.

Table 1: Ring Opening to Form β-Ketonitrile

Starting Material Product Transformation

This reaction effectively reveals the underlying β-ketonitrile functionality, which is masked by the isoxazole ring. These β-ketonitriles are versatile building blocks in organic synthesis. utsa.edugoogle.com

The nitrile group at the C3 position of the isoxazole ring can be hydrolyzed to a carboxylic acid group under acidic or basic conditions. chemistrysteps.com This transformation allows the nitrile to function as a surrogate for a carboxylic acid. The hydrolysis proceeds in two main stages: first, the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com This strategy has been demonstrated in the synthesis of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid from the corresponding 3-carbonitrile in a high yield of 90%. researchgate.net Applying this precedent, this compound can be effectively converted into 5-(p-tolyl)isoxazole-3-carboxylic acid, showcasing the utility of the nitrile as a masked carboxyl group.

The nitrile functionality of this compound is a key handle for constructing other heterocyclic systems. A prominent example is the synthesis of 1,2,4-oxadiazoles. This transformation is typically a two-step process. First, the nitrile reacts with hydroxylamine (B1172632) to form an N'-hydroxy-5-(p-tolyl)isoxazole-3-carboximidamide (an amidoxime). In the second step, this intermediate undergoes cyclocondensation with an acylating agent, such as an acid chloride or anhydride, to form the 1,2,4-oxadiazole (B8745197) ring. researchgate.net This method provides a reliable route to 3,5-disubstituted 1,2,4-oxadiazoles, where one substituent is the 5-(p-tolyl)isoxazol-3-yl group. researchgate.netd-nb.info

Table 2: Synthesis of 1,2,4-Oxadiazole Derivatives

Reactant 1 Reactant 2 Intermediate Final Product

This synthetic route highlights the role of the starting material as a building block for more complex heterocyclic structures, which are of significant interest in medicinal chemistry. d-nb.info

Derivatization Strategies for this compound

The functional groups present in this compound—the nitrile and the p-tolyl group—offer multiple sites for derivatization, enabling the synthesis of a wide range of analogs.

The nitrile group is particularly amenable to a variety of chemical transformations. One significant modification is its conversion to an amine group. A well-established method for this is the Curtius rearrangement. researchgate.net This sequence involves the hydrolysis of the nitrile to the corresponding carboxylic acid, conversion to an acyl azide, and subsequent thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to yield the primary amine, 5-(p-tolyl)isoxazol-3-amine. This amine serves as a crucial intermediate for further functionalization, such as the synthesis of sulfonamides and urea (B33335) derivatives, thereby expanding the library of accessible compounds. researchgate.net

The nitrile group can be readily converted into amide and hydrazide functionalities, which are prevalent in biologically active molecules. nih.gov

Amide Synthesis : The synthesis of the corresponding amide, 5-(p-tolyl)isoxazole-3-carboxamide, can be achieved through controlled partial hydrolysis of the nitrile group, often under acidic or basic conditions, stopping the reaction before it proceeds to the carboxylic acid. chemistrysteps.com

Hydrazide Synthesis : The formation of a hydrazide, 5-(p-tolyl)isoxazole-3-carbohydrazide, typically proceeds via the corresponding carboxylic acid or ester. The carboxylic acid can be activated (e.g., with a carbodiimide) and then reacted with hydrazine. Alternatively, the ester derivative can undergo direct hydrazinolysis. These hydrazides are valuable precursors for synthesizing other heterocyclic systems like pyrazoles. nih.gov

Table 3: Derivatization of the Nitrile Group

Starting Functional Group Target Functional Group Typical Reagents
Nitrile Carboxylic Acid H₃O⁺ or OH⁻, heat
Nitrile Amine 1. Hydrolysis; 2. SOCl₂; 3. NaN₃; 4. Heat (Curtius Rearrangement)
Nitrile Amide H₂O₂, OH⁻ (Radziszewski reaction) or controlled acid hydrolysis

Photochemical Transformations (e.g., Photooxygenation)

The photochemical behavior of isoxazoles is characterized by the facile cleavage of the weak nitrogen-oxygen (N-O) bond upon ultraviolet (UV) irradiation. This initiation step leads to a cascade of rearrangements, yielding a variety of molecular structures. While specific studies on the photochemical transformations of this compound are not extensively documented, the reactivity can be inferred from the well-established photochemistry of substituted isoxazoles. nih.govnih.gov

Upon exposure to UV light, typically in the range of 200–330 nm, isoxazoles undergo homolysis of the N-O bond. nih.gov This process generates a diradical intermediate which is central to the subsequent photochemical pathways. The primary and most studied rearrangement pathway for isoxazoles involves the formation of a transient acyl azirine intermediate. nih.gov This highly strained three-membered ring can then undergo rearrangement to form a more stable oxazole. This isoxazole-to-oxazole photoisomerization is a common transformation observed for many isoxazole derivatives. nih.gov

Another significant photochemical transformation that can be anticipated for substituted isoxazoles is the formation of ketenimines. nih.gov Recent research on trisubstituted isoxazoles has demonstrated that photochemical rearrangement can lead to the generation of highly reactive and isolable ketenimines. nih.gov These species are valuable synthetic intermediates. For this compound, the photochemical cleavage of the N-O bond, followed by skeletal rearrangement, could potentially lead to the formation of a ketenimine bearing the p-tolyl and cyano substituents.

The presence of the electron-donating p-tolyl group at the 5-position and the electron-withdrawing cyano group at the 3-position is expected to influence the stability and reactivity of the photochemically generated intermediates. These substituents can affect the electronic distribution in the transient species, potentially favoring one rearrangement pathway over another.

In the context of photooxygenation, the reaction of isoxazoles with singlet oxygen can lead to the formation of endoperoxides. While direct studies on this compound are lacking, related isoxazole derivatives have been shown to react with singlet oxygen to yield such products. However, the more prevalent photochemical transformations of the isoxazole ring itself are the rearrangements initiated by UV light. nih.gov

The general photochemical reactivity of the isoxazole ring is summarized in the following table, which outlines the key intermediates and major products.

Reactant Conditions Key Intermediate(s) Major Product(s) Reference(s)
Substituted IsoxazoleUV Irradiation (200-330 nm)Diradical, Acyl AzirineOxazole nih.gov
Trisubstituted IsoxazoleUV IrradiationKetenimineKetenimine, Pyrazoles (after reaction with hydrazines) nih.gov

It is important to note that the specific products and their distribution will depend on various factors, including the substitution pattern on the isoxazole ring, the wavelength of the UV light used, and the reaction conditions, such as the solvent and the presence of other reagents. nih.gov

Computational and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, offering insights into the distribution of electrons within a molecule, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. researchgate.netepstem.net This quantum mechanical modeling method is used to predict optimized geometries, vibrational frequencies, and various electronic properties of molecules. epstem.netnih.gov For heterocyclic compounds similar to 5-(p-Tolyl)isoxazole-3-carbonitrile, DFT calculations are typically performed using specific functionals, such as B3LYP or B3PW91, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netepstem.netacu.edu.in

These studies involve optimizing the molecular geometry to find the lowest energy conformation. epstem.net From this optimized structure, various parameters can be calculated. For instance, theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be computed and compared with experimental data to confirm the molecular structure. researchgate.netnih.gov While specific DFT data for this compound is not available in the cited literature, the table below illustrates the typical kind of data generated in DFT studies of related isoxazole (B147169) derivatives.

Table 1: Illustrative Data from DFT Calculations on Heterocyclic Compounds

Calculated PropertyTypical MethodApplication
Optimized Bond Lengths (Å)B3LYP/6-311G(d,p)Confirms molecular geometry and bond orders.
Optimized Bond Angles (°)B3LYP/6-311G(d,p)Defines the three-dimensional shape of the molecule.
Vibrational Frequencies (cm⁻¹)B3LYP/6-311G(d,p)Predicts the molecule's infrared spectrum for comparison with experimental data.
NMR Chemical Shifts (ppm)GIAO method with DFTPredicts ¹H and ¹³C NMR spectra to aid in structure elucidation. epstem.net
Dipole Moment (Debye)B3LYP/6-311G(d,p)Indicates the polarity and charge distribution of the molecule. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is associated with the molecule's nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its energy level relates to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Time-dependent DFT (TD-DFT) is a common method used to calculate these electronic properties. nih.govbhu.ac.in FMO analysis helps predict how a molecule will interact with other reagents. youtube.com

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Analysis

OrbitalRole in ReactionsAssociated Property
HOMO (Highest Occupied Molecular Orbital)Electron DonorNucleophilicity / Basicity
LUMO (Lowest Unoccupied Molecular Orbital)Electron AcceptorElectrophilicity / Acidity
HOMO-LUMO Gap (Energy Difference)Indicator of StabilityA larger gap suggests higher stability and lower reactivity.

Quantum chemical calculations encompass a broad range of theoretical methods used to study molecular systems. superfri.org Beyond DFT, methods like Hartree-Fock (HF) and more advanced composite methods such as G4MP2 are employed, particularly for calculating precise energetic properties like enthalpies of formation. researchgate.netsuperfri.org These calculations provide a deep understanding of molecular structure, stability, and electronic properties. superfri.org

For complex heterocyclic systems, quantum chemical calculations can elucidate:

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. bhu.ac.in Red-colored regions typically indicate negative potential (attractive to protons), while blue regions show positive potential. bhu.ac.in

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, helping to understand intramolecular charge transfer and reactive sites. bhu.ac.in

These computational tools are invaluable for rationalizing experimental observations and for designing new molecules with desired properties.

Mechanistic Pathway Elucidation

Understanding the step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and controlling product formation. Computational methods can map out reaction pathways and identify key intermediate and transition states.

Transition state analysis involves computationally locating the structure and energy of the transition state—the highest energy point along a reaction coordinate. This analysis is critical for determining the activation energy of a reaction, which dictates the reaction rate. While no specific transition state analyses for reactions involving this compound were found, such studies are essential for understanding reaction mechanisms like cycloadditions or substitutions in isoxazole systems.

Reaction pathway mapping connects reactants, intermediates, transition states, and products to provide a complete energetic profile of a chemical reaction. For the synthesis of the isoxazole ring system, a common and well-studied route is the 1,3-dipolar cycloaddition reaction. researchgate.net

In a typical pathway for forming a related isoxazole, (3-para-tolyl-isoxazol-5-yl) methanol, the synthesis involves:

Conversion of 4-methylbenzaldehyde (B123495) to 4-methylbenzaldoxime. biolmolchem.combiolmolchem.com

In-situ generation of a nitrile oxide from the aldoxime using an oxidizing agent like sodium hypochlorite (B82951). researchgate.netbiolmolchem.com

A [3+2] cycloaddition reaction where the generated nitrile oxide (the 1,3-dipole) reacts with a dipolarophile, such as an alkyne or alkene (in this case, propargyl alcohol), to form the five-membered isoxazole ring. researchgate.netbiolmolchem.com

This type of mechanistic investigation allows chemists to understand the regioselectivity of the reaction and predict the structure of the final products. biolmolchem.com

Conformational Analysis and Molecular Geometry Optimization

A computational conformational analysis would typically involve rotating the single bonds, particularly the C-C bond connecting the tolyl group to the isoxazole ring, to identify the most stable conformer(s). The geometry of these conformers is then fully optimized, usually at a specified level of theory (e.g., B3LYP with a 6-311++G(2d,2p) basis set), to find the lowest energy structure.

For related isoxazole derivatives, studies have shown that the five-membered isoxazole ring is essentially planar. scispace.com The dihedral angle between the isoxazole ring and an attached phenyl ring is a key parameter. For instance, in one 3,5-disubstituted isoxazole, the phenyl ring was found to be inclined at a significant angle to the isoxazole ring. scispace.com In the case of this compound, the planarity of the isoxazole ring is expected, and the primary conformational flexibility would arise from the rotation of the p-tolyl group. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, which are fundamental for further computational studies.

Table 1: Predicted Conformational Data for this compound (Illustrative)

ParameterPredicted ValueMethod
Isoxazole Ring PlanarityNear PlanarDFT Calculation
Dihedral Angle (Isoxazole-Tolyl)TBDDFT Calculation
C-N Bond Length (Nitrile)~1.15 ÅDFT Calculation
N-O Bond Length (Isoxazole)~1.41 ÅDFT Calculation
C=N Bond Length (Isoxazole)~1.30 ÅDFT Calculation

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Theoretical Aspects of Photophysical Properties

The photophysical properties of isoxazole derivatives, such as their absorption and emission of light, can be effectively investigated using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the electronic absorption spectra, fluorescence properties, and the nature of the electronic transitions involved.

For similar heterocyclic compounds, TD-DFT calculations have been successfully used to interpret experimental UV-Vis absorption and fluorescence spectra. nih.gov The calculations typically provide the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths for the lowest singlet-singlet electronic transitions. The nature of these transitions is often analyzed by examining the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many fluorescent molecules, the primary electronic transition is a π → π* type, often associated with an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part.

In this compound, the p-tolyl group could act as an electron donor, while the electron-withdrawing nitrile group and the isoxazole ring could function as the acceptor moiety. TD-DFT studies on related systems have explored how solvent polarity affects these properties, a phenomenon known as solvatochromism. mdpi.com Theoretical investigations can model this by incorporating a polarized continuum model (PCM) into the TD-DFT calculations.

Table 2: Predicted Photophysical Data for this compound (Illustrative)

PropertyPredicted Value/NatureMethod
Absorption Maximum (λmax)TBDTD-DFT
Emission Maximum (λem)TBDTD-DFT
Stokes ShiftTBDTD-DFT
Primary Electronic Transitionπ → π* with ICT characterHOMO-LUMO analysis
Fluorescence Quantum Yield (ΦF)TBD(Correlated with calculations)

Note: The values in this table are illustrative and would be determined through specific TD-DFT calculations.

Structure-Reactivity Correlations through Computational Models

Computational models, particularly those based on DFT, are powerful tools for elucidating the relationship between the structure of a molecule and its chemical reactivity. For isoxazole-containing compounds, these models can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Key reactivity descriptors derived from DFT calculations include the distribution of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. The MEP map visually represents the charge distribution, with negative potential (red) indicating electron-rich areas (nucleophilic sites) and positive potential (blue) showing electron-poor areas (electrophilic sites).

Table 3: Predicted Reactivity Descriptors for this compound (Illustrative)

DescriptorPredicted Site of ReactivityMethod
Electrophilic AttackPositions on the p-tolyl ring and isoxazole ringHOMO analysis, Fukui function (f-)
Nucleophilic AttackCarbon atom of the nitrile group, C3 and C5 of the isoxazole ringLUMO analysis, Fukui function (f+)
Radical AttackIsoxazole ringFukui function (f0)
Molecular Electrostatic PotentialNegative potential around nitrile nitrogen and isoxazole oxygenMEP calculation

Note: The predicted sites in this table are illustrative and would be confirmed by specific DFT calculations.

Characterization of Anion and Radical Derivatives via Computational Methods

Computational methods are invaluable for characterizing transient species like anions and radicals, which are often difficult to study experimentally. For this compound, DFT calculations can be used to determine the optimized geometries, spin density distributions, and relative stabilities of its corresponding anion and radical derivatives.

The formation of an anion radical involves the addition of an electron to the LUMO of the neutral molecule. The spin density distribution in the resulting anion radical, calculated via DFT, reveals how the unpaired electron is delocalized across the molecule. This information is crucial for understanding the subsequent reactivity of the radical anion.

Similarly, the behavior of the molecule under free radical attack can be modeled. Computational studies on related isoxazoles suggest that the N-O bond of the isoxazole ring can be a site for cleavage following a free radical attack. shd-pub.org.rsresearchgate.netscispace.com The Fukui function for radical attack (f0) is a key descriptor for predicting the most susceptible sites. By calculating the properties of the radical adducts formed upon attack at different positions, the most likely reaction pathways can be determined. These computational approaches provide a detailed picture of the electronic structure and potential reactivity of the anionic and radical forms of this compound.

Role and Applications of 5 P Tolyl Isoxazole 3 Carbonitrile in Advanced Organic Synthesis

As a Versatile Synthetic Building Block and Intermediate

5-(p-Tolyl)isoxazole-3-carbonitrile is recognized as a highly versatile synthetic building block in organic chemistry. bldpharm.com Its utility stems from the presence of two key reactive sites: the isoxazole (B147169) ring itself and the cyano (nitrile) group at the 3-position. The nitrile group is a particularly useful functional handle, serving as a precursor for a wide array of other functional groups and heterocyclic systems.

Research has demonstrated that isoxazole-3-carbonitriles are valuable intermediates for synthesizing more complex molecules. researchgate.net The nitrile moiety can be readily converted into amines, amides, tetrazoles, triazoles, and oxadiazoles, making it a linchpin for chemical elaboration. For instance, studies on analogous isoxazole-3-carbonitriles show that the nitrile can be transformed into a 3-amino group via reactions like the Curtius rearrangement. researchgate.net This resulting amine provides a new point for diversification, allowing for the synthesis of ureas and sulfonamides. researchgate.net

The versatility of this compound as a starting material is highlighted by its role in the synthesis of various heterocyclic compounds. researchgate.net Nitriles are established intermediates for creating diverse heterocyclic structures, and this compound is no exception. researchgate.net

Table 1: Synthetic Transformations of the Nitrile Group in Isoxazole Scaffolds

Starting Functional Group Reagents/Reaction Resulting Functional Group/Heterocycle Reference
-C≡N (Nitrile) NaN₃, NH₄Cl Tetrazole researchgate.net
-C≡N (Nitrile) Hydrazine hydrate Amidrazone researchgate.net
-C≡N (Nitrile) Curtius Rearrangement -NH₂ (Amine) researchgate.net
-NH₂ (from nitrile) Isocyanates Urea (B33335) Derivative researchgate.net

Precursor in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology. It aims to generate libraries of structurally diverse small molecules from a common starting material, enabling the exploration of new chemical space and the identification of novel bioactive compounds. nih.govnih.gov The efficiency of a DOS campaign often relies on the selection of a suitable starting scaffold that can be readily and divergently functionalized.

This compound is an exemplary precursor for such synthetic strategies. Its ability to be transformed into a variety of different heterocyclic systems from a single starting point embodies the core principle of DOS. A key investigation showed that this compound can be used as the common precursor for the synthesis of isoxazol-3-yl substituted 1,2,4-triazoles, tetrazoles, and 1,3,4-oxadiazoles. researchgate.net This divergent synthesis pathway allows for the rapid generation of a library of related but structurally distinct molecules, each possessing a different heterocyclic appendage at the 3-position of the core isoxazole. Such libraries are invaluable for screening for biological activity.

The functionalization of the isoxazole ring itself, often through transition-metal-catalyzed reactions, further expands the potential for creating molecular diversity from this scaffold. nih.gov

Utilization as a Ligand in Catalysis (e.g., Palladium Complexes for C-C Coupling)

The nitrogen atoms within the isoxazole ring and its derivatives present opportunities for coordination with metal centers, allowing these molecules to act as ligands in catalysis. Research has pointed to the use of isoxazole-containing molecules as effective ligands for transition metals like palladium. researchgate.netnih.gov

A highly relevant study focuses on a derivative, 5-(p-tolyl)isoxazol-3-amine (B11763255), which can be synthesized from this compound. researchgate.net The amine derivative was used to prepare a palladium(II) complex, which was then successfully employed as a catalyst in the Suzuki-Miyaura cross-coupling reaction in water. researchgate.net This reaction is a fundamental carbon-carbon (C-C) bond-forming transformation in organic synthesis. The success of this closely related derivative strongly suggests that this compound is a valuable precursor for creating effective catalytic systems. The ability to generate ligands for palladium-catalyzed reactions is significant, as these catalysts are crucial for avoiding the harsh acidic or basic conditions that could otherwise degrade the isoxazole ring. nih.gov

Construction of Complex Organic Molecules

The ultimate goal of synthetic chemistry is often the construction of complex and functionally rich organic molecules. This compound serves as an excellent foundational element for achieving this goal. Its utility extends beyond simple functional group interconversion to the assembly of elaborate polyheterocyclic systems.

As previously mentioned, the compound has been used as the starting point for molecules that fuse the isoxazole ring with other important heterocycles. researchgate.net The synthesis of isoxazol-3-yl-1,2,4-triazoles, -tetrazoles, and -1,3,4-oxadiazoles from this compound demonstrates a clear pathway to increased molecular complexity. researchgate.net Each of these resulting structures combines the properties of the isoxazole with that of another medicinally relevant heterocyclic core.

Furthermore, by converting the nitrile to an amine, the synthetic possibilities are broadened. The resulting 5-(p-tolyl)isoxazol-3-amine can be acylated or treated with sulfonyl chlorides to build larger, more complex structures containing amide, urea, or sulfonamide linkages, which are prevalent in biologically active compounds. researchgate.net This step-wise approach, starting from a relatively simple building block, allows for the systematic construction of intricate molecules with potential applications in medicine and materials science.

Table 2: Complex Heterocycles Synthesized from this compound

Starting Material Synthetic Target Significance Reference
This compound Isoxazol-3-yl-tetrazole Combination of two distinct heterocyclic scaffolds researchgate.net
This compound Isoxazol-3-yl-1,2,4-triazole Creation of a complex polyheterocyclic system researchgate.net

Q & A

Basic: What are common synthetic routes for 5-(p-Tolyl)isoxazole-3-carbonitrile, and what reagents are critical for its formation?

Answer:
The compound is synthesized via multicomponent reactions involving aldehydes, nitriles, and heterocyclic precursors. Key methodologies include:

  • Isoxazole ring formation : Use of p-toluenesulfonylmethyl isocyanide (TosMIC) as a reagent in base-mediated cyclization (e.g., K₂CO₃ or Cs₂CO₃ in ethanol or DMSO at 80°C) .
  • Cyanide introduction : Incorporation of nitrile groups via malononitrile or cyanoacetic acid derivatives in the presence of catalysts like NaCl in aqueous media .
    Example protocol : A mixture of 2-chloroquinoline-3-carbaldehyde, TosMIC, and Cs₂CO₃ in DMSO at 80°C yields oxazole derivatives with nitrile functionality .

Advanced: How can researchers optimize the yield of this compound in solvent-sensitive reactions?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency, while ethanol minimizes side reactions for temperature-sensitive steps .
  • Catalyst tuning : Transition metals (e.g., Pd(OAc)₂) improve coupling reactions, whereas NaCl in water-ethanol mixtures promotes greener syntheses .
  • Reaction monitoring : TLC or HPLC tracking ensures timely quenching to prevent nitrile hydrolysis .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key methods:

  • NMR : ¹H/¹³C NMR confirms aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~115 ppm).
  • IR : A sharp peak at ~2200 cm⁻¹ verifies the C≡N group .
  • Mass spectrometry : ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can computational modeling resolve contradictions in reaction mechanisms for isoxazole-3-carbonitrile derivatives?

Answer:

  • DFT calculations : Model transition states to compare cyclization pathways (e.g., [3+2] cycloaddition vs. stepwise mechanisms) .
  • Kinetic isotope effects : Use deuterated reagents to confirm rate-determining steps in nitrile incorporation .
  • MD simulations : Predict solvent effects on intermediate stability .

Basic: What are the key physicochemical properties of this compound?

Answer:

  • Melting point : ~150–160°C (analogous isoxazoles) .
  • Solubility : Low in water; soluble in DMSO, DMF, or dichloromethane .
  • Stability : Hygroscopic; store under inert gas at –20°C to prevent nitrile degradation .

Advanced: How to address stability challenges during long-term storage of this compound?

Answer:

  • Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC .
  • Stabilizers : Add desiccants (e.g., molecular sieves) or antioxidants (e.g., BHT) to storage vials .
  • Packaging : Use amber glass vials with PTFE-lined caps to limit light/oxygen exposure .

Basic: What are biologically relevant derivatives of this compound?

Answer:

  • Antimicrobial analogs : Substituents like sulfonamide or tetrazole groups enhance activity .
  • Enzyme inhibitors : Pyrazole-4-carbonitrile derivatives show kinase inhibition .
    Synthetic tip : Introduce thiadiazole or oxazole moieties via Pd-catalyzed cross-coupling .

Advanced: How to validate the purity of this compound for pharmacological assays?

Answer:

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) and UV detection at 254 nm .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Chiral purity : Employ chiral columns (e.g., Chiralpak AD-H) if stereocenters are present .

Basic: What are the safety protocols for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., acyl chlorides) .
  • Waste disposal : Neutralize nitrile-containing waste with NaOCl before disposal .

Advanced: What strategies improve regioselectivity in the synthesis of substituted isoxazole-3-carbonitriles?

Answer:

  • Directing groups : Electron-withdrawing groups (e.g., –CF₃) on the aryl ring guide cyclization .
  • Microwave-assisted synthesis : Short reaction times (10–15 min) reduce side-product formation .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during nitrile installation .

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